molecular formula C10H15ClN5O13P3 B1212568 2-Chloro-ATP CAS No. 49564-60-5

2-Chloro-ATP

Cat. No. B1212568
CAS RN: 49564-60-5
M. Wt: 541.62 g/mol
InChI Key: RNGCVFCOKZEZFL-UUOKFMHZSA-N
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Description

2-chloroadenosine-5-triphosphate is a synthetic organic compound that serves as an analog of adenosine triphosphate. It is an adenine nucleotide with a chlorine atom substituted at the 2-position of the adenine ring. This compound is known for its role as an antagonist of the purinergic P2Y1 receptor and an agonist of purinergic P2X receptors .

Mechanism of Action

2-chloroadenosine-5-triphosphate exerts its effects by interacting with purinergic receptors:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroadenosine-5-triphosphate typically involves the chlorination of adenosine-5-triphosphate. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for 2-chloroadenosine-5-triphosphate are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production, including the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloroadenosine-5-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Adenosine-5-triphosphate: The natural analog without the chlorine substitution.

    2-azidoadenosine-5-triphosphate: Another analog with an azido group at the 2-position.

    2-methylthioadenosine-5-triphosphate: Analog with a methylthio group at the 2-position.

Uniqueness

2-chloroadenosine-5-triphosphate is unique due to its specific interaction with purinergic receptors, acting as both an antagonist and agonist depending on the receptor subtype. This dual functionality makes it a valuable tool in research to dissect purinergic signaling pathways .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGCVFCOKZEZFL-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964269
Record name 2-Chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49564-60-5
Record name 2-Chloro-ATP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049564605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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